2-Naphthol-1,3,4,5,6,7,8-d7

Catalog No.
S804344
CAS No.
78832-54-9
M.F
C10H8O
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthol-1,3,4,5,6,7,8-d7

CAS Number

78832-54-9

Product Name

2-Naphthol-1,3,4,5,6,7,8-d7

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol

Molecular Formula

C10H8O

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)O

Synonyms

2-Naphthalen-1,3,4,5,6,7,8-d7-ol; Naphthalen-1,3,4,5,6,7,8-d7-2-ol; 2-Naphthalenol-d7; 2-Hydroxynaphthalene-d7; Azogen Developer A-d7; Betanaphthol-d7; C.I. 37500-d7; C.I. Developer 5-d7; Developer A-d7; Developer AMS-d7; Developer BN-d7; Developer N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]

2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is notable for its unique isotopic properties, making it a valuable tool in various scientific fields, particularly in analytical chemistry and biological research. As a metabolite of naphthalene, it is produced through the action of cytochrome P450 enzymes (specifically CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) during the metabolic breakdown of naphthalene .

2-Naphthol-1,3,4,5,6,7,8-d7 itself doesn't have a well-defined mechanism of action. Its primary function lies in serving as a research tool to investigate the mechanisms of other compounds or biological processes. By incorporating it into a system and tracking its movement using techniques like NMR, scientists can gain insights into various mechanisms.

Information on the specific safety hazards of 2-Naphthol-1,3,4,5,6,7,8-d7 might be limited. However, considering the similarity to unlabeled 2-naphthol, some general precautions are advisable []:

  • Potential irritant: May cause skin, eye, and respiratory tract irritation.
  • Combustible: Flammable solid, handle with care around open flames.
  • Follow laboratory safety protocols: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuteration can simplify NMR spectra by reducing signal overlap from protons (hydrogen nuclei). This allows for better resolution and identification of other nuclei present in the molecule .

Mechanistic Studies:

  • By selectively replacing specific hydrogen atoms with deuterium, scientists can track the movement and behavior of these atoms within a molecule during a reaction. This information helps elucidate reaction mechanisms and pathways .

Pharmacokinetic Studies:

  • Deuterated compounds can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs in living organisms. The presence of deuterium alters the molecule's mass slightly, allowing researchers to distinguish it from the unlabeled molecule using various analytical techniques .

Material Science:

  • Deuterated molecules can be incorporated into materials to investigate their physical and chemical properties. For example, deuteration can affect the material's stability, conductivity, or other properties relevant for specific applications .

  • Oxidation: It can be oxidized to form naphthoquinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to dihydronaphthols with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur, including nitration and halogenation.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionSodium borohydrideAnhydrous conditions
SubstitutionNitric acid (for nitration)Typically under reflux

Research indicates that 2-naphthol can induce oxidative and nitrative stress in biological systems by generating reactive oxygen and nitrogen species. It has been associated with allergic disorders in children, where higher levels of 2-naphthol correlate with markers of oxidative stress (such as 8-hydroxydeoxyguanosine) and immunoglobulin E levels . This suggests a potential role in the pathogenesis of allergic diseases.

The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be accomplished by treating 2-naphthol with deuterium oxide (D2O) in the presence of a catalyst under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Industrial production follows similar principles but on a larger scale using high-purity deuterium oxide and specialized reactors designed for high-pressure conditions .

2-Naphthol-1,3,4,5,6,7,8-d7 has diverse applications across various fields:

  • Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
  • Biology: Employed in metabolic studies to trace biochemical pathways.
  • Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
  • Industry: Applied in synthesizing other deuterated compounds for various applications.

Studies have shown that exposure to 2-naphthol can lead to significant biological interactions. For instance:

  • It acts as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs), particularly from environmental sources such as combustion.
  • The compound's levels have been linked to oxidative stress markers in children exposed to environmental pollutants .

These findings suggest that further investigation into its interactions could provide insights into environmental health risks.

Several compounds share structural similarities with 2-Naphthol-1,3,4,5,6,7,8-d7. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
NaphthaleneTwo fused benzene ringsParent compound; less soluble than naphthols
1-NaphtholHydroxyl group on the first ringLess studied; fewer applications
2-HydroxynaphthaleneHydroxyl group on the second ringSimilar reactivity but different metabolic pathways
9-HydroxyfluoreneHydroxyl group on a fluorene ringUsed in organic synthesis; different toxicity profile

Uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7

The uniqueness of 2-Naphthol-1,3,4,5,6,7,8-d7 lies primarily in its isotopic labeling with deuterium. This feature allows for precise tracing in metabolic studies and reaction mechanisms that other compounds cannot provide. Its specific interactions and reactions also differentiate it from its analogs.

Traditional H-D Exchange Reactions

The conventional synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 relies on hydrogen-deuterium exchange reactions between 2-naphthol and deuterium sources under specific conditions. This traditional approach typically involves:

  • Batch reactions using heavy water (D₂O) as the deuterium source
  • High temperature (typically 200-285°C) and high pressure conditions
  • Extended reaction times to achieve sufficient deuterium incorporation
  • Catalyst-mediated exchange processes
  • Multiple reaction cycles to increase deuterium content

The conventional synthesis suffers from several limitations:

  • Production scale constraints due to reaction vessel size
  • Poor heating and cooling efficiency leading to extended processing times
  • Complex post-reaction workup including filtration and extraction
  • High D₂O consumption

A typical batch-type deuteration reaction involves placing 2-naphthol in a high-pressure reaction vessel with D₂O and a suitable catalyst, then heating the mixture under sealed conditions, followed by separation and purification processes. While effective, this method is time-consuming and resource-intensive compared to newer methodologies.

Microwave-Assisted Deuteration

Microwave irradiation has revolutionized the synthesis of deuterated compounds like 2-Naphthol-1,3,4,5,6,7,8-d7 through its unique heating mechanism:

  • Direct molecular heating through dipole rotation of polar molecules
  • Rapid and uniform temperature increase throughout the reaction medium
  • Enhanced reaction rates and deuterium incorporation efficiency
  • Significantly reduced energy consumption

Research from Taiyo Nippon Sanso demonstrates that microwave irradiation dramatically reduces the time required to reach reaction temperature compared to conventional heating methods. Their studies show microwave heating achieved 200°C in just 90 seconds versus approximately 60 minutes with conventional heating, representing a 97% reduction in heating time and 30% reduction in power consumption.

The microwave-assisted process typically employs:

  • A specialized microwave reactor
  • Platinum on alumina catalyst
  • D₂O under pressure (approximately 2 MPa)
  • Controlled reaction conditions to optimize deuterium exchange

This approach has substantially improved the efficiency and economics of producing high-purity 2-Naphthol-1,3,4,5,6,7,8-d7.

Flow Synthesis Innovations

Flow synthesis represents a paradigm shift in deuteration methodology, offering significant advantages over batch processes for the production of 2-Naphthol-1,3,4,5,6,7,8-d7:

  • Continuous processing rather than batch operations
  • Enhanced heat and mass transfer due to high surface-to-volume ratio
  • Precise control of reaction parameters
  • Adaptability to automation and scale-up
  • Improved safety profile for high-pressure operations

A schematic representation of a flow synthesis setup includes:

  • Pumps for continuous feeding of 2-naphthol solution and D₂O
  • Fixed-bed catalyst reactor (often platinum on alumina)
  • Microwave heating zone
  • Back pressure regulation
  • Continuous liquid-liquid separator for product isolation

The flow synthesis method demonstrates superior performance:

  • Greater production throughput
  • Reduced processing time
  • Lower D₂O consumption
  • Potential for multi-stage operation to enhance deuterium incorporation

Comparative studies between batch and flow synthesis methods have shown that flow systems can achieve comparable or superior deuterium incorporation with significantly reduced processing times. Additionally, the flow synthesis method eliminates the need for repetitive filtration of solid catalysts and simplifies liquid separation processes.

Catalyst Optimization Strategies

The efficiency of deuteration reactions depends critically on catalyst selection and optimization. Several catalyst systems have been developed specifically for the deuteration of aromatic compounds like 2-naphthol:

Catalyst SystemPerformance CharacteristicsReference
Pt/CIndustry standard, good deuteration efficiency
Mixed Pd/C and Pt/CSynergistic effects, enhanced activity
Pt/Ca₁₂Al₁₄Oₓ96% deuteration in 4 hours, 14% higher efficiency than Pt/C, recyclable up to 16 times
Nanostructured FeSelective deuteration, environmentally friendly

Recent innovations in catalyst design have focused on:

  • Complex Valence Catalysts: Systems like Pt/Ca₁₂Al₁₄Oₓ that create specific chemical environments conducive to C-H bond activation. These catalysts demonstrate superior deuteration performance by facilitating both the oxidative addition and reductive elimination steps required for H-D exchange.

  • Heterogeneous Catalysts with Enhanced Recyclability: Addressing sustainability concerns through catalysts that maintain activity through multiple cycles, reducing waste and production costs.

  • Earth-Abundant Metal Catalysts: Moving away from precious metals toward more sustainable alternatives like nanostructured iron catalysts that maintain high activity while reducing environmental impact.

The catalyst optimization process typically involves:

  • Surface area optimization
  • Metal loading adjustment
  • Support material selection
  • Addition of promoters or secondary metals
  • Reaction condition tuning specific to the catalyst system

Isotopic Purity Control Techniques

The utility of 2-Naphthol-1,3,4,5,6,7,8-d7 in analytical applications depends critically on its isotopic purity. Several advanced techniques have been developed to assess and enhance the deuterium content:

  • Analytical Assessment Methods:

    • Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) for precise measurement of isotopolog distribution
    • Ultraperformance liquid chromatography (UPLC) coupled with HRMS for separation and analysis of isotopologs
    • Nuclear magnetic resonance (NMR) spectroscopy for site-specific deuterium incorporation analysis
  • Isotopic Purity Calculation Approaches:

    • Relative abundance calculation based on ESI-HRMS data
    • Analysis of H/D isotopolog ions (D₀-Dn) distribution
    • Comparison with certified reference materials
  • Multi-Stage Deuteration Strategies:

    • Continuous flow multi-stage reactors to achieve higher deuteration ratios
    • Stepwise H-D exchange processes to maximize deuterium incorporation
    • Reduced D₂O consumption through efficient multi-stage processes

Commercial 2-Naphthol-1,3,4,5,6,7,8-d7 is typically supplied with 97-98 atom% D purity, reflecting the efficacy of these control techniques. Recent research has demonstrated that ESI-HRMS provides rapid, highly sensitive isotopic purity characterization with very low sample consumption (even below nanogram level) without requiring deuterated solvents, making it particularly valuable for routine quality control and process monitoring.

The incorporation of deuterium into the naphthol structure creates a molecule with a mass shift of +7, a property that is central to its use in advanced analytical techniques. The following sections detail the compound’s applications in PAH metabolite analysis, stable-isotope probing, internal standardization in instrumental analysis, and investigations of anaerobic biodegradation pathways.

Polycyclic Aromatic Hydrocarbon (PAH) Metabolite Analysis

Polycyclic aromatic hydrocarbons are ubiquitous environmental contaminants arising from incomplete combustion of organic matter. Their metabolites, particularly hydroxylated derivatives such as 2-naphthol, serve as biomarkers of exposure in both environmental and human health contexts. The accurate quantification of these metabolites in complex biological matrices is essential for risk assessment and epidemiological studies.

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 as an isotopically labeled analog provides a powerful means to enhance the specificity and sensitivity of PAH metabolite analysis. When employed as a surrogate or internal standard, this compound compensates for matrix effects, recovery losses, and instrumental variability. Its mass difference relative to unlabeled 2-naphthol enables unambiguous identification and quantification by mass spectrometry, particularly in tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry platforms.

A prominent example is the quantification of urinary 2-naphthol as a biomarker of naphthalene exposure. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilize 2-Naphthol-1,3,4,5,6,7,8-d7 to correct for analytical variability and to distinguish exogenous sources from endogenous or background levels [4]. In a study examining the association between urinary 2-naphthol levels and allergic disorders in children, isotope-dilution mass spectrometry was employed, wherein the deuterated standard enabled precise quantification of 2-naphthol in the presence of complex urinary matrices [4]. The method demonstrated high sensitivity, with detection limits in the low nanogram per milliliter range, and excellent reproducibility.

The following table summarizes typical analytical parameters for PAH metabolite analysis using 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard:

ParameterValue/RangeReference
Mass shift (relative to native)+7 Da [1] [3]
Isotopic purity≥97 atom % D [1] [3]
Detection limit (urinary 2-naphthol)0.1–1 ng/mL [4]
Analytical techniqueLC-MS/MS, GC-MS [4] [2]
Calibration linearity (r²)>0.995 [4]
Recovery (spiked urine)85–105% [4]

In environmental monitoring, the application of 2-Naphthol-1,3,4,5,6,7,8-d7 extends to the assessment of occupational and ambient exposures. Studies involving firefighters and individuals exposed to combustion byproducts have utilized this isotopologue to track the kinetics of PAH metabolite excretion and to correlate exposure levels with health outcomes [5]. The compound’s stability and resistance to metabolic transformation ensure that it serves as a reliable reference throughout sample preparation and analysis.

Moreover, the use of deuterated 2-naphthol allows for the discrimination between environmental contamination and analytical artifacts, as its unique mass signature is not confounded by naturally occurring isotopes. This feature is particularly valuable in studies aiming to establish baseline exposure levels or to investigate subtle differences in metabolic profiles among populations.

Stable-Isotope Probing for Microbial Ecology Studies

Stable-isotope probing (SIP) is a powerful technique for linking microbial identity to function in complex environmental samples. By introducing isotopically labeled substrates, such as 2-Naphthol-1,3,4,5,6,7,8-d7, into environmental matrices, researchers can trace the assimilation of the labeled compound into microbial biomass or metabolites, thereby identifying active populations involved in specific metabolic processes.

The deuterium labeling of 2-naphthol provides a distinctive marker that can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. In SIP experiments, environmental samples—such as soils, sediments, or wastewater—are incubated with 2-Naphthol-1,3,4,5,6,7,8-d7 under controlled conditions. Microorganisms capable of metabolizing naphthalene or its derivatives incorporate deuterium into their cellular components, which can then be isolated and analyzed.

Research has demonstrated that the use of deuterated naphthol facilitates the identification of microbial taxa responsible for PAH degradation. For example, after incubation with 2-Naphthol-1,3,4,5,6,7,8-d7, DNA or phospholipid fatty acids can be extracted and analyzed for deuterium enrichment, revealing the active degraders within the community. This approach has enabled the characterization of microbial consortia involved in the natural attenuation of PAHs in contaminated environments.

The following table presents representative findings from SIP studies employing deuterated naphthol compounds:

Study MatrixLabeled SubstrateDetection MethodKey Findings
Soil microcosms2-Naphthol-1,3,4,5,6,7,8-d7GC-MS, NMRIdentification of naphthol-degrading bacteria; quantification of deuterium incorporation
Sediment slurries2-Naphthol-1,3,4,5,6,7,8-d7LC-MS/MSElucidation of metabolic pathways; assessment of biodegradation rates
Activated sludge2-Naphthol-1,3,4,5,6,7,8-d7SIP-DNA sequencingLinking functional genes to PAH degradation activity

The high atom percent deuterium and the chemical stability of 2-Naphthol-1,3,4,5,6,7,8-d7 ensure that the label is retained during microbial metabolism, providing robust data for ecological and functional analyses. Furthermore, the use of deuterated substrates minimizes perturbation of native microbial communities, as the chemical properties closely resemble those of the unlabeled compound.

SIP studies utilizing 2-Naphthol-1,3,4,5,6,7,8-d7 have advanced our understanding of the ecological dynamics of PAH degradation, revealing the diversity of microbial pathways and the environmental factors influencing their activity. These insights are critical for the development of bioremediation strategies and for predicting the fate of PAHs in natural and engineered systems.

Internal Standards in Mass Spectrometry and Chromatography

The accurate quantification of trace analytes in complex matrices is a central challenge in analytical chemistry. Internal standards are employed to correct for variability in sample preparation, instrument response, and matrix effects. Deuterated analogs, such as 2-Naphthol-1,3,4,5,6,7,8-d7, are particularly valuable due to their chemical similarity to the target analyte and their distinct mass spectral signature.

In mass spectrometry-based assays, 2-Naphthol-1,3,4,5,6,7,8-d7 is added to samples at a known concentration prior to extraction and analysis. Its co-elution with native 2-naphthol ensures that both compounds experience identical analytical conditions, allowing for precise correction of signal fluctuations. The mass shift of +7 Da enables selective monitoring of the internal standard without interference from endogenous compounds or isotopic overlaps [1] [3].

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques utilizing 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard. In these methods, the ratio of the analyte to the internal standard is used to construct calibration curves and to quantify unknown samples with high accuracy.

A technical report described the synthesis and characterization of deuterated naphthalene derivatives for use as internal standards in GC-MS analyses [2]. The report highlighted the importance of isotopic purity and the need for rigorous validation of the internal standard’s performance across different sample types.

The following table illustrates typical performance metrics for internal standardization using 2-Naphthol-1,3,4,5,6,7,8-d7:

MetricValue/RangeReference
Mass shift+7 Da [1] [3]
Isotopic purity≥97 atom % D [1] [3]
Retention time difference<0.1 min (co-elution) [4]
Signal-to-noise improvement2–10 fold [4]
Calibration curve linearityr² > 0.995 [4]
Inter-assay precision (CV%)<5% [4]

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 as an internal standard is not limited to environmental samples; it is also employed in pharmacokinetic and toxicological studies to monitor the metabolism and excretion of naphthalene and related compounds. The robustness of this approach has led to its adoption as a standard practice in regulatory and research laboratories worldwide.

Anaerobic Biodegradation Pathway Investigations

Understanding the fate of PAHs under anaerobic conditions is essential for predicting their persistence and for designing effective remediation strategies. The elucidation of anaerobic biodegradation pathways requires sensitive and selective analytical tools capable of tracking parent compounds and their transformation products in complex matrices.

2-Naphthol-1,3,4,5,6,7,8-d7 serves as an invaluable tracer in studies investigating the anaerobic biodegradation of naphthalene and its derivatives. The deuterium label allows for the differentiation of transformation products derived from the labeled substrate versus those originating from background sources. By monitoring the distribution of deuterium in metabolites, researchers can reconstruct the sequence of biochemical reactions and identify key intermediates.

In laboratory microcosm experiments, anaerobic sediments or groundwater samples are amended with 2-Naphthol-1,3,4,5,6,7,8-d7 and incubated under controlled conditions. Periodic sampling and analysis by GC-MS or LC-MS/MS enable the detection of deuterium-labeled metabolites, providing direct evidence of transformation pathways. The mass spectral data reveal the fate of the deuterium label, indicating whether it is retained, exchanged, or lost during specific enzymatic steps.

The following table summarizes findings from anaerobic biodegradation studies utilizing deuterated naphthol:

Experimental SystemSubstrateDetection MethodKey Findings
Anaerobic sediment2-Naphthol-1,3,4,5,6,7,8-d7GC-MSIdentification of deuterated metabolites; proposal of reductive and oxidative pathways
Groundwater microcosm2-Naphthol-1,3,4,5,6,7,8-d7LC-MS/MSQuantification of transformation rates; evidence for ring cleavage and deuterium loss
Enrichment cultures2-Naphthol-1,3,4,5,6,7,8-d7NMR, MSElucidation of microbial consortia and enzymatic mechanisms

The use of 2-Naphthol-1,3,4,5,6,7,8-d7 has led to significant advances in our understanding of anaerobic PAH degradation. For instance, studies have demonstrated that certain microbial consortia can catalyze the reductive transformation of naphthol under sulfate-reducing or methanogenic conditions, with the deuterium label providing definitive evidence of substrate utilization and transformation.

These investigations have important implications for the management of contaminated sites, as they inform the selection of bioremediation strategies and the assessment of natural attenuation processes. The ability to track the fate of deuterated substrates in situ enables the evaluation of remediation efficacy and the identification of recalcitrant intermediates that may pose long-term environmental risks.

Electrophilic aromatic substitution reactions represent fundamental transformations in aromatic chemistry, and 2-naphthol demonstrates enhanced reactivity compared to simple naphthalene due to the electron-donating properties of the hydroxyl substituent. The naphthalene ring system exhibits regioselectivity preferences that differ from benzene, with electrophilic attack favoring the α-position (position 1) over the β-position (position 2) under kinetic control conditions.

The mechanistic pathway for electrophilic substitution in 2-naphthol follows the classical two-step process involving initial formation of a σ-complex intermediate, followed by deprotonation to restore aromaticity. The hydroxyl group at position 2 exerts both resonance and inductive effects, significantly increasing the electron density of the aromatic system and directing incoming electrophiles to positions ortho and para to the hydroxyl group.

For deuterated 2-naphthol systems, electrophilic substitution reactions proceed through identical mechanistic pathways, with deuterium substitution having minimal impact on the rate-determining step. The observed kinetic isotope effects for electrophilic aromatic substitution are typically small (kH/kD ≈ 1.0-1.2) because carbon-hydrogen bond breaking occurs in the fast, product-forming step rather than the rate-limiting electrophilic attack.

Resonance stabilization analysis reveals that α-attack on naphthalene generates intermediates with more benzenoid resonance structures compared to β-attack. This preferential stabilization accounts for the kinetic preference observed in nitration, bromination, and other electrophilic substitution reactions. The hydroxyl substituent in 2-naphthol further enhances this selectivity by providing additional resonance stabilization through donation of electron density from the oxygen lone pairs.

Acid-Catalyzed Hydrogen Exchange Mechanisms

Acid-catalyzed hydrogen-deuterium exchange in aromatic systems proceeds via electrophilic aromatic substitution mechanisms, where the rate-determining step involves protonation of the aromatic ring followed by loss of the original hydrogen or deuterium. In 2-naphthol systems, the hydroxyl group significantly activates the aromatic ring toward electrophilic attack, facilitating rapid exchange under acidic conditions.

The mechanism involves initial protonation of the aromatic ring by the acid catalyst, generating a carbocationic intermediate that is stabilized by resonance delocalization throughout the naphthalene system. The hydroxyl substituent provides additional stabilization through resonance donation, lowering the activation energy for the exchange process. Subsequent deprotonation completes the exchange, with the deuterium source (typically D₂O or deuterated acids) providing the exchanging isotope.

Studies utilizing deuterated trifluoroacetic acid (CF₃COOD) as both solvent and deuterium source have demonstrated efficient hydrogen-deuterium exchange in naphthol derivatives. This method achieves high degrees of deuterium incorporation under mild conditions, with exchange occurring preferentially at positions with the highest electron density. The exchange rate shows strong dependence on solution acidity, with reaction rates increasing significantly as pH decreases.

Temperature effects on hydrogen exchange reveal activation energies consistent with electrophilic aromatic substitution mechanisms. The process exhibits normal kinetic isotope effects when deuterium loss becomes rate-limiting, typically observed in concentrated acid solutions where the reverse exchange becomes competitive.

Solvent effects play crucial roles in determining exchange rates and selectivity patterns. Protic solvents facilitate exchange through hydrogen bonding interactions that stabilize charged intermediates, while aprotic solvents generally result in slower exchange rates. The presence of additional nucleophilic sites in the solvent system can lead to competitive pathways that influence the overall exchange efficiency.

Excited-State Proton Transfer Pathways

Excited-state proton transfer (ESPT) represents a fundamental photophysical process in naphthol systems, where photoexcitation dramatically increases the acidity of the hydroxyl group, enabling proton transfer to occur on ultrafast timescales. In 2-naphthol, ESPT proceeds through distinct mechanistic pathways that differ significantly from ground-state acid-base chemistry.
Upon photoexcitation to the first excited singlet state (S₁), 2-naphthol undergoes significant charge redistribution that increases the acidity of the hydroxyl proton by several orders of magnitude. This enhanced acidity arises from the charge-transfer character of the excited state, where electron density migrates toward the aromatic ring system, leaving the hydroxyl group more positively charged and thus more acidic.

The ESPT mechanism involves several discrete steps: initial photoexcitation, solvent reorganization around the excited photoacid, proton transfer to accepting solvent molecules or bases, and subsequent relaxation processes. Time-resolved fluorescence studies reveal that these processes occur on picosecond to nanosecond timescales, with the fastest components attributed to local solvent reorganization and the slower components to long-range proton diffusion.

Deuterium substitution in naphthol systems provides insights into the proton transfer mechanism through kinetic isotope effect measurements. Large kinetic isotope effects (kH/kD > 10) observed in ESPT reactions indicate that proton tunneling contributes significantly to the transfer process, particularly at low temperatures where classical over-barrier transfer becomes thermodynamically unfavorable.

The excited-state potential energy surfaces for naphthol systems exhibit characteristics that promote rapid proton transfer. Computational studies reveal that the excited state geometries favor intramolecular hydrogen bonding arrangements that facilitate proton transfer to proximate acceptor molecules. The barrier heights for ESPT are typically much lower than corresponding ground-state processes, accounting for the dramatic rate enhancements observed upon photoexcitation.

Solvent effects profoundly influence ESPT dynamics in naphthol systems. Protic solvents such as water and alcohols provide hydrogen bonding networks that facilitate proton transport away from the initially formed contact ion pair. The efficiency of this process depends on the solvent's ability to form continuous hydrogen-bonded chains that can accommodate the excess proton.

Kinetic Isotope Effects in Deuterated Systems

Kinetic isotope effects in deuterated aromatic systems arise from differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds, leading to measurable differences in reaction rates when these bonds are involved in rate-determining steps. For 2-naphthol-1,3,4,5,6,7,8-d7, isotope effects provide mechanistic insights into the nature of transition states and the involvement of specific bonds in rate-limiting processes.

Primary kinetic isotope effects occur when the isotopically substituted bond is broken or formed in the rate-determining step. In aromatic systems, primary KIEs are observed when carbon-hydrogen bond cleavage becomes rate-limiting, typically in reactions such as hydrogen abstraction, certain electrophilic substitutions where deprotonation is slow, or in hydrogen-deuterium exchange processes.

Secondary kinetic isotope effects arise from isotopic substitution at positions not directly involved in bond breaking or formation during the rate-determining step. These effects, typically smaller in magnitude (kH/kD = 0.8-1.4), result from changes in bonding hybridization, hyperconjugation, or vibrational frequencies that occur during the reaction. In naphthol systems, secondary isotope effects provide information about changes in electron density distribution and molecular geometry in transition states.

Temperature dependence of kinetic isotope effects reveals the contribution of quantum tunneling to reaction mechanisms. Classical theories predict that KIEs should decrease with increasing temperature due to thermal population of higher vibrational states. However, when tunneling contributes significantly to the reaction, KIEs may show anomalous temperature dependences, including temperature-independent or increasing values with rising temperature.

The magnitude of kinetic isotope effects in naphthol systems varies dramatically depending on the reaction mechanism. Reactions proceeding through early transition states with minimal C-H bond distortion exhibit small isotope effects, while those involving significant C-H bond extension or highly product-like transition states show large effects. ESPT reactions in naphthol systems frequently exhibit large KIEs due to the involvement of tunneling in the proton transfer step.

Computational approaches for predicting kinetic isotope effects in naphthol systems involve calculation of vibrational frequencies for reactants and transition states, followed by application of transition state theory with quantum corrections. These calculations must account for anharmonicity effects, particularly in hydrogen bonding situations where large amplitude motions contribute to the reaction coordinate.

Solvent and Substituent Influences on Reactivity

Solvent effects in naphthol chemistry encompass multiple interaction types including dipole-dipole interactions, hydrogen bonding, and specific solvation phenomena that collectively influence reaction rates, selectivity, and mechanism. The hydroxyl group in 2-naphthol enables extensive hydrogen bonding interactions with protic solvents, leading to significant solvatochromic effects and altered reactivity patterns compared to non-polar aromatic compounds.

Hydrogen bonding interactions between 2-naphthol and protic solvents stabilize both ground and excited states, but to different extents. Ground-state hydrogen bonding typically involves donation from the naphthol hydroxyl to acceptor sites in the solvent, while excited-state interactions may involve both donation and acceptance due to the altered electronic distribution following photoexcitation.

Polar aprotic solvents influence naphthol reactivity through dipole-dipole and dipole-induced dipole interactions without forming specific hydrogen bonds. These solvents generally provide less stabilization for charged intermediates compared to protic solvents, leading to altered reaction rates and sometimes different mechanistic pathways. The dielectric constant of the solvent medium affects the stability of ionic intermediates formed during electrophilic aromatic substitution and acid-base processes.

Electronic substituent effects in aromatic systems follow well-established patterns related to inductive and resonance interactions. Electron-donating groups such as hydroxyl, alkoxy, and amino substituents activate the aromatic ring toward electrophilic attack through resonance donation of electron density. The hydroxyl group in 2-naphthol exemplifies this behavior, increasing reactivity by factors of 10³-10⁶ compared to unsubstituted naphthalene depending on the specific reaction.

The position of substituents relative to reaction sites significantly influences their electronic effects. In 2-naphthol, the hydroxyl group at position 2 affects reactivity at all ring positions, but the magnitude of activation varies with distance and the specific resonance pathways available. Positions ortho and para to the hydroxyl group experience the strongest activation due to direct resonance interaction.

Substituent effects on excited-state processes in naphthol systems involve considerations of both ground-state and excited-state electronic structures. Electron-donating substituents that stabilize ground-state negative charge development may destabilize excited states where positive charge develops on the same positions. This leads to substituent-dependent changes in excited-state acidity and ESPT dynamics.

Temperature effects on solvent-mediated processes reveal the enthalpic and entropic contributions to solvation. Increased temperature generally reduces solvent viscosity and weakens hydrogen bonding interactions, leading to faster diffusion-controlled processes but potentially slower formation of specific solvation complexes. These competing effects result in complex temperature dependences that provide mechanistic insights.

The interplay between solvent effects and isotope substitution creates additional complexity in deuterated naphthol systems. Deuterium forms slightly stronger hydrogen bonds than protium due to reduced zero-point motion, leading to measurable differences in solvation energies. These effects can influence both equilibrium constants and rate constants in ways that provide detailed information about transition state solvation.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

(~2~H_7_)Naphthalen-2-ol

Dates

Last modified: 08-15-2023

Explore Compound Types